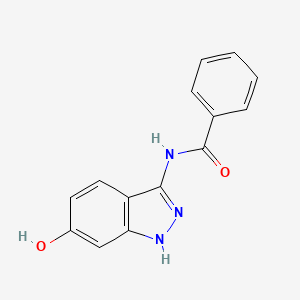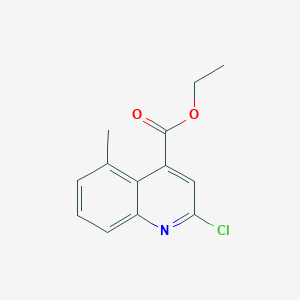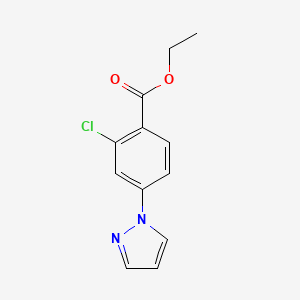
1-(Difluoromethoxy)naphthalene-7-acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El ácido 1-(difluorometoxi)naftaleno-7-acético es un compuesto químico con la fórmula molecular C13H10F2O3 y un peso molecular de 252.21 g/mol Este compuesto se caracteriza por la presencia de un grupo difluorometoxi unido a un anillo de naftaleno, que está conectado a una parte de ácido acético
Métodos De Preparación
La síntesis del ácido 1-(difluorometoxi)naftaleno-7-acético típicamente implica varios pasos, comenzando con precursores disponibles comercialmente. Una ruta sintética común incluye los siguientes pasos:
Formación del núcleo de naftaleno: El anillo de naftaleno se sintetiza u obtiene de una fuente comercial.
Introducción del grupo difluorometoxi: Este paso implica la reacción del derivado de naftaleno con un agente difluorometilante en condiciones específicas para introducir el grupo difluorometoxi.
Unión de la parte de ácido acético:
Los métodos de producción industrial pueden variar, pero generalmente siguen rutas sintéticas similares con optimizaciones para la producción a gran escala, como el uso de reactores de flujo continuo y técnicas avanzadas de purificación.
Análisis De Reacciones Químicas
El ácido 1-(difluorometoxi)naftaleno-7-acético experimenta varias reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar usando agentes oxidantes fuertes, lo que lleva a la formación de ácidos carboxílicos o cetonas correspondientes.
Reducción: Las reacciones de reducción se pueden realizar utilizando agentes reductores como hidruro de aluminio y litio (LiAlH4) para producir derivados de alcohol.
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como permanganato de potasio (KMnO4), agentes reductores como LiAlH4 y nucleófilos como metóxido de sodio (NaOMe). Los principales productos formados dependen de las condiciones de reacción y de los reactivos utilizados.
Aplicaciones Científicas De Investigación
El ácido 1-(difluorometoxi)naftaleno-7-acético tiene una amplia gama de aplicaciones en la investigación científica, que incluyen:
Química: Se utiliza como bloque de construcción en la síntesis de moléculas orgánicas más complejas.
Biología: El compuesto se estudia por sus posibles actividades biológicas, como las propiedades antiinflamatorias y anticancerígenas.
Medicina: La investigación está en curso para explorar su potencial como agente terapéutico para diversas enfermedades.
Industria: Se utiliza en el desarrollo de nuevos materiales y como intermedio en la síntesis de productos farmacéuticos.
Mecanismo De Acción
El mecanismo de acción del ácido 1-(difluorometoxi)naftaleno-7-acético implica su interacción con objetivos y vías moleculares específicas. El grupo difluorometoxi puede aumentar la lipofilia del compuesto, permitiéndole interactuar con las membranas lipídicas y las proteínas. La parte de ácido acético puede participar en enlaces de hidrógeno e interacciones iónicas, influyendo en la afinidad de unión del compuesto a sus objetivos .
Comparación Con Compuestos Similares
El ácido 1-(difluorometoxi)naftaleno-7-acético se puede comparar con otros compuestos similares, como:
Ácido 1-naftalenoacético: Este compuesto carece del grupo difluorometoxi y tiene diferentes propiedades químicas y aplicaciones.
Ácido 2-naftalenoacético: Similar al ácido 1-naftalenoacético, pero con el grupo ácido acético unido en una posición diferente en el anillo de naftaleno.
Ácido difluorometoxibenzoico: Contiene un grupo difluorometoxi, pero tiene un núcleo de ácido benzoico en lugar de un anillo de naftaleno.
La presencia del grupo difluorometoxi en el ácido 1-(difluorometoxi)naftaleno-7-acético imparte propiedades químicas únicas, como una mayor lipofilia y una reactividad alterada, diferenciándolo de estos compuestos similares.
Propiedades
Fórmula molecular |
C13H10F2O3 |
|---|---|
Peso molecular |
252.21 g/mol |
Nombre IUPAC |
2-[8-(difluoromethoxy)naphthalen-2-yl]acetic acid |
InChI |
InChI=1S/C13H10F2O3/c14-13(15)18-11-3-1-2-9-5-4-8(6-10(9)11)7-12(16)17/h1-6,13H,7H2,(H,16,17) |
Clave InChI |
OEKLXULSYFJMHV-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C=C(C=C2)CC(=O)O)C(=C1)OC(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-(1,2-Dihydroxyethyl)furo[2,3-b]quinoxalin-3(2H)-one](/img/structure/B11866315.png)



![2-(4-(8-Methylimidazo[1,2-a]pyridin-2-yl)phenyl)ethanol](/img/structure/B11866340.png)
![6-Methyl-2-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B11866346.png)





![Azepino[2,1-b]quinazolin-12(6H)-one, 6-chloro-7,8,9,10-tetrahydro-](/img/structure/B11866399.png)
